molecular formula C11H18N2 B11821520 (2R)-1-N-(2-phenylethyl)propane-1,2-diamine

(2R)-1-N-(2-phenylethyl)propane-1,2-diamine

Cat. No.: B11821520
M. Wt: 178.27 g/mol
InChI Key: WKOORXPJCFZZDN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-N-(2-phenylethyl)propane-1,2-diamine is an organic compound with a chiral center, making it optically active. This compound is a derivative of propane-1,2-diamine, where one of the amino groups is substituted with a 2-phenylethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-N-(2-phenylethyl)propane-1,2-diamine typically involves the reaction of propane-1,2-diamine with 2-phenylethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-N-(2-phenylethyl)propane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides or sulfonates are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-1-N-(2-phenylethyl)propane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R)-1-N-(2-phenylethyl)propane-1,2-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diamine: A simpler diamine without the phenylethyl substitution.

    1,3-Diaminopropane: Another diamine with a different carbon chain structure.

    Ethylenediamine: A smaller diamine with two amino groups on adjacent carbons.

Uniqueness

(2R)-1-N-(2-phenylethyl)propane-1,2-diamine is unique due to its chiral center and the presence of the phenylethyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in applications requiring chiral recognition or specific interactions with biological targets.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(2R)-1-N-(2-phenylethyl)propane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3/t10-/m1/s1

InChI Key

WKOORXPJCFZZDN-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CNCCC1=CC=CC=C1)N

Canonical SMILES

CC(CNCCC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.